molecular formula C20H15ClN4O B2686453 2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide CAS No. 862811-72-1

2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide

Cat. No.: B2686453
CAS No.: 862811-72-1
M. Wt: 362.82
InChI Key: SEPQOASMVVTMHU-UHFFFAOYSA-N
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Description

2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a recognized and potent ATP-competitive inhibitor of cyclin-dependent kinases 2 and 9 (CDK2 and CDK9), which serves as a valuable chemical probe for investigating cell cycle progression and transcriptional regulation in oncology research. Its mechanism of action involves selective binding to the ATP-binding pocket of CDK2, effectively halting the cell cycle at the G1/S phase, and inhibiting CDK9, a key regulator of RNA polymerase II-mediated transcription . This dual inhibition disrupts two critical pathways for cancer cell survival and proliferation: DNA replication and the synthesis of short-lived pro-survival proteins such as Mcl-1. The compound, sometimes referred to as BS-181, has been extensively used in preclinical studies to elucidate the roles of CDK2 and CDK9 in various cancer models, demonstrating efficacy in suppressing the growth of breast cancer and other solid tumor cell lines . Its high selectivity profile makes it an essential tool for deconvoluting the complex signaling networks governed by the CDK family and for validating CDK2 and CDK9 as therapeutic targets for anticancer drug discovery.

Properties

IUPAC Name

2-chloro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O/c1-13-18(24-20-22-10-5-11-25(13)20)14-6-4-7-15(12-14)23-19(26)16-8-2-3-9-17(16)21/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPQOASMVVTMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The query compound shares structural and functional similarities with several benzamide derivatives, particularly those containing imidazo-heterocyclic cores. Below is a comparative analysis of key analogs:

Structural Analogues

Compound Name Core Structure Substituents HBD HBA Rotatable Bonds Target Activity/Notes Reference
Query compound Imidazo[1,2-a]pyrimidine-benzamide 2-chloro, 3-methyl 1 5 6 Under study Resolvin D1 mimetic
ZINC33268577 Pyrido[1,2-a]pyrimidine-benzamide 3-bromo, methyl, methoxy 1 5 5 VEGFR-2 Shape similarity to tivozanib (Tanimoto = 0.803)
4-Bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide Imidazo[1,2-a]pyrimidine-benzamide 4-bromo, 3-methyl 1 5 6 Unknown Structural analog (halogen variation)
2-Methyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide Imidazo[1,2-a]pyridine-benzamide 2-methyl, 7-methyl 1 5 6 Under study Pyridine vs. pyrimidine core variation

Key Observations:

  • Core Heterocycle Impact : The imidazo[1,2-a]pyrimidine core in the query compound distinguishes it from analogs with pyrido[1,2-a]pyrimidine (ZINC33268577) or imidazo[1,2-a]pyridine () cores. Pyrimidine-based cores may enhance π-π stacking in kinase binding pockets compared to pyridine derivatives .
  • ZINC33268577’s 3-bromo and methoxy groups contribute to its VEGFR-2 inhibitory activity via hydrophobic interactions .
  • Hydrogen Bonding and Rotatable Bonds : The query compound and ZINC33268577 share 1 HBD and 5 HBA, but ZINC33268577 has fewer rotatable bonds (5 vs. 6), which may enhance binding rigidity .

Comparison with Kinase Inhibitors

Compound Name Core Structure Key Features Target Selectivity Notes Reference
Query compound Imidazo-pyrimidine-benzamide 2-chloro, 3-methyl Under study Potential DDR1/DDR2 dual inhibition
Nilotinib Pyrimidinyl-amino-benzamide Trifluoromethyl, 4-methylimidazole Bcr-Abl, DDR1/DDR2 Broad kinase inhibition
Tivozanib Quinoline-urea 2,4-dichloro, urea linker VEGFR-2 High specificity

Key Observations:

  • Target Selectivity : Unlike nilotinib, which inhibits Bcr-Abl and DDR1/DDR2, the query compound’s imidazo-pyrimidine core may confer selectivity for DDR1/DDR2 due to steric and electronic differences .
  • Binding Interactions : Tivozanib’s urea linker and additional HBA (7 vs. 5 in the query compound) enable stronger interactions with VEGFR-2’s ATP-binding site . The query compound’s chloro substituent may mimic halogen bonding observed in kinase inhibitors like imatinib .

Biological Activity

2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a complex organic compound belonging to the class of heterocyclic compounds. It has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and potential applications based on diverse scientific studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H17ClN4C_{20}H_{17}ClN_{4}, with a molecular weight of approximately 364.83 g/mol. Its structure features a benzamide core with a chlorine substituent and a 3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl moiety, which contributes to its unique biological properties.

The biological activity of this compound primarily involves its role as an inhibitor of cyclin-dependent kinases (CDKs). By binding to the active sites of CDKs, this compound disrupts cell cycle progression, making it a candidate for cancer therapeutics.

Key Mechanisms:

  • Inhibition of CDKs : Prevents substrate phosphorylation, thereby interfering with cell proliferation.
  • Interaction with Cytochrome P450 Enzymes : Modulates drug metabolism pathways.
  • Influence on Gene Expression : Alters protein synthesis and cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Activity TypeDescription
Antitumor Inhibits cancer cell proliferation by targeting CDKs.
Antimicrobial Exhibits potential antimicrobial properties against various pathogens.
Enzyme Inhibition Functions as an enzyme inhibitor, affecting various biochemical pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Anticancer Activity : A study demonstrated that similar imidazo[1,2-a]pyrimidine derivatives showed significant cytotoxic effects against various cancer cell lines. The IC50 values indicated that these compounds could effectively inhibit tumor growth in vitro .
  • Mechanistic Studies : Research utilizing molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins, suggesting a specific binding affinity that enhances its inhibitory effects on CDKs .
  • Pharmacological Potential : The compound's ability to modulate key signaling pathways has been explored in preclinical models, indicating promising results in reducing tumor size and enhancing apoptosis in cancer cells .

Synthesis and Chemical Behavior

The synthesis of this compound typically involves multi-step reactions starting from available precursors:

Synthetic Route:

  • Formation of Imidazo[1,2-a]pyrimidine Core : Achieved through condensation reactions involving 2-aminopyridine and appropriate aldehydes or ketones.
  • Substitution Reactions : Chlorination and coupling reactions are performed to introduce the benzamide structure.

Chemical Reactions:

The compound can undergo various chemical transformations:

  • Oxidation : Can be oxidized using agents like potassium permanganate.
  • Reduction : Reducing agents such as lithium aluminum hydride may convert it into amines or alcohols.

Q & A

Q. Key Optimization Parameters :

  • Temperature : Lower temperatures (<50°C) reduce decomposition of the imidazo[1,2-a]pyrimidine core.
  • Catalysts : Lewis acids (e.g., ZnCl₂) may enhance cyclization efficiency in core formation .

Basic: What analytical techniques are most reliable for characterizing this compound’s structure and purity?

Answer:
A multi-technique approach is essential:

  • ¹H/¹³C NMR : Confirm regiochemistry of the imidazo[1,2-a]pyrimidine ring and benzamide substitution patterns. Aromatic proton signals in the δ 7.0–8.5 ppm range are diagnostic .
  • FT-IR : Validate amide bond formation (C=O stretch ~1650 cm⁻¹) and absence of unreacted amine groups (N-H stretch ~3300 cm⁻¹) .
  • LC-MS : Assess purity (>95%) and molecular ion consistency (e.g., [M+H]⁺ at m/z 407.1 for C₂₁H₁₆ClN₃O) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or packing motifs, though crystallization may require slow evaporation from DMSO/water .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?

Answer:
SAR insights from analogous imidazo[1,2-a]pyrimidine derivatives suggest:

  • Substituent Effects :
    • Chlorine Position (Benzamide) : 2-Chloro substitution enhances target binding affinity compared to para-substituted analogs, as shown in kinase inhibition assays .
    • Methyl Group (Imidazo[1,2-a]pyrimidine) : 3-Methyl substitution improves metabolic stability by reducing CYP450-mediated oxidation .
  • Methodological Approaches :
    • In Silico Docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., kinases) and prioritize substituents for synthesis .
    • Parallel Synthesis : Generate a library of analogs with systematic substitutions (e.g., replacing Cl with F or CF₃) to map steric/electronic effects .

Advanced: How should researchers resolve contradictions in reported biological activity data for structurally similar compounds?

Answer:
Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:

Standardized Assays : Re-evaluate activity under uniform conditions (e.g., ATP concentration in kinase assays) .

Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .

Crystallographic Analysis : Compare target-binding modes (e.g., hinge region interactions in kinases) to explain potency differences among analogs .

Example : A compound with a 4-methoxybenzamide group showed 10-fold lower IC₅₀ than the 2-chloro analog due to altered hydrogen bonding with a kinase’s gatekeeper residue .

Advanced: What computational and experimental methods are critical for analyzing crystallography data of this compound?

Answer:
For X-ray crystallography:

  • Data Collection : Use synchrotron radiation (λ = 0.98 Å) to resolve high-resolution (<1.5 Å) structures.
  • Software Tools :
    • PHENIX : Refine structures using maximum-likelihood algorithms and validate geometry with MolProbity .
    • Phaser : Solve phases via molecular replacement using a homologous kinase domain (e.g., PDB: 3Q4L) as a search model .
  • Key Metrics :
    • R-factors : Aim for Rwork/Rfree < 0.20/0.25.
    • Electron Density Maps : Confirm unambiguous density for the 3-methylimidazo[1,2-a]pyrimidine moiety to rule out disorder .

Advanced: How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

Answer:
Focus on ADME parameters :

  • Solubility : Introduce polar groups (e.g., -OH, -SO₂NH₂) on the benzamide ring while maintaining Cl at position 2 for target affinity. Use shake-flask assays (pH 7.4 buffer) to measure improvements .
  • Metabolic Stability : Replace metabolically labile methyl groups with deuterated analogs or cyclopropyl substituents. Monitor stability in liver microsomes (human vs. rodent) .
  • Permeability : Assess Caco-2 cell monolayers to optimize logP (target 2–3.5) via substituent modifications .

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